molecular formula C21H14N2O3 B10887716 4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid

4-{[(2E)-2-cyano-3-(naphthalen-1-yl)prop-2-enoyl]amino}benzoic acid

Katalognummer: B10887716
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: WLMLBXWOJLMXGQ-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(E)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound characterized by its complex structure, which includes a naphthyl group, a cyano group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(E)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

4-{[(E)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-{[(E)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-{[(E)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENOYL]AMINO}BENZOIC ACID include:

Uniqueness

The uniqueness of 4-{[(E)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C21H14N2O3

Molekulargewicht

342.3 g/mol

IUPAC-Name

4-[[(E)-2-cyano-3-naphthalen-1-ylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C21H14N2O3/c22-13-17(12-16-6-3-5-14-4-1-2-7-19(14)16)20(24)23-18-10-8-15(9-11-18)21(25)26/h1-12H,(H,23,24)(H,25,26)/b17-12+

InChI-Schlüssel

WLMLBXWOJLMXGQ-SFQUDFHCSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.